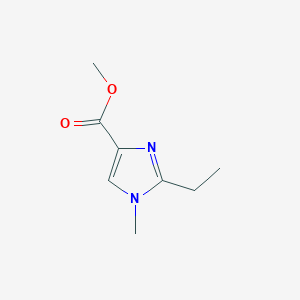
methyl 2-ethyl-1-methyl-1H-imidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-ethyl-1-methyl-1H-imidazole-4-carboxylate is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various applications, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-ethyl-1-methyl-1H-imidazole-4-carboxylate can be achieved through several methods. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another method is the Radziszewski reaction, which involves the reaction of glyoxal, formaldehyde, and a mixture of ammonia and methylamine .
Industrial Production Methods
Industrial production of imidazole derivatives often involves acid-catalyzed methylation of imidazole by methanol . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethyl-1-methyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different imidazole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of substituted imidazoles .
Scientific Research Applications
Methyl 2-ethyl-1-methyl-1H-imidazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Imidazole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
The mechanism of action of methyl 2-ethyl-1-methyl-1H-imidazole-4-carboxylate involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed effects. For example, imidazole derivatives are known to inhibit enzymes involved in the biosynthesis of essential biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-4-methylimidazole: Similar in structure but lacks the carboxylate group.
1-Methylimidazole: Similar core structure but different substituents.
4-Methyl-2-ethylimidazole: Another closely related compound with slight structural variations.
Uniqueness
Methyl 2-ethyl-1-methyl-1H-imidazole-4-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the carboxylate group, in particular, enhances its solubility and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl 2-ethyl-1-methylimidazole-4-carboxylate |
InChI |
InChI=1S/C8H12N2O2/c1-4-7-9-6(5-10(7)2)8(11)12-3/h5H,4H2,1-3H3 |
InChI Key |
VSSQXCZQBKXHNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CN1C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



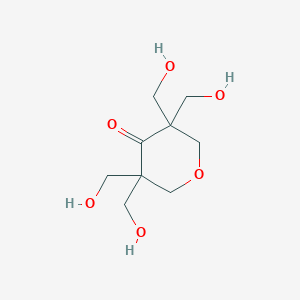
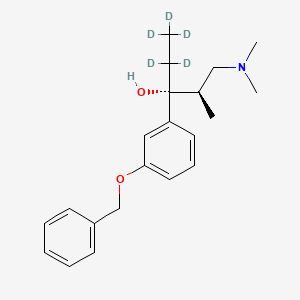



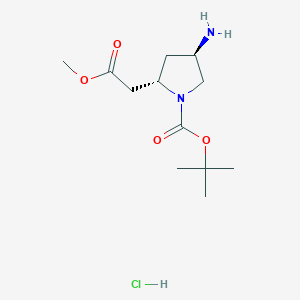
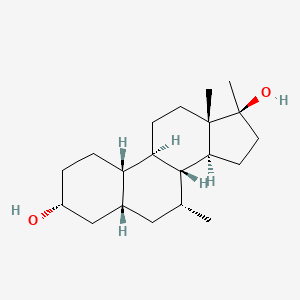


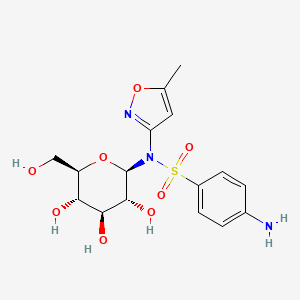


![(2R,4S,5R,6R)-5-Acetamido-2-(((((2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)-6-((1R,2R)-3-(3-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thioureido)-1,2-dihydroxypropyl)-4-hydroxytetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B13450274.png)
